2-(4-Isobutylphenyl)propionaldehyde
Overview
Description
2-(4-Isobutylphenyl)propionaldehyde is an impurity of the drug Ibuprofen . Ibuprofen is a selective cyclooxygenase inhibitor that also inhibits PGH synthase-1 and PGH synthase-2 with comparable potency .
Synthesis Analysis
Numerous methods are known for the synthesis of 2-(4-Isobutylphenyl)propionaldehyde. It can be prepared by reaction of p-isobutylacetophenone with methyl chloroacetate using sodium methoxide as a catalyst . In addition, 2-(4-Isobutylphenyl)propionaldehyde is formed by isomerization of 2-(4-Isobutylphenyl)-2-methyloxirane on Al2O3-SiO2 or anhydrous ZnCl2 .Molecular Structure Analysis
The molecular formula of 2-(4-Isobutylphenyl)propionaldehyde is C13H18O . The molecular weight is 190.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Isobutylphenyl)propionaldehyde include a density of 0.937g/cm3 . The boiling point is 276.865ºC at 760 mmHg .Scientific Research Applications
Pharmaceutical Research: Ibuprofen Impurity Profiling
2-(4-Isobutylphenyl)propionaldehyde: is identified as an impurity in the synthesis of Ibuprofen , a widely used nonsteroidal anti-inflammatory drug (NSAID) . Its identification and quantification are crucial for the quality control and safety assessment of Ibuprofen. Researchers use various analytical techniques, such as chromatography and mass spectrometry, to profile and monitor this impurity.
Organic Synthesis: Intermediate for Chemical Compounds
This compound serves as an intermediate in the synthesis of various organic molecules. It can undergo further chemical reactions, such as oxime formation, to produce other valuable compounds used in different scientific fields .
Catalysis Research: Hydroformylation Studies
The compound is used in catalysis research, particularly in hydroformylation reactions. These reactions are fundamental in industrial processes for producing aldehydes, which are key intermediates for pharmaceuticals, fragrances, and plastics .
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVZANOMJGHKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965721 | |
Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)propionaldehyde | |
CAS RN |
51407-46-6 | |
Record name | 2-(4-Isobutylphenyl)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51407-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051407466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-isobutylphenyl)propionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFENAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALC8A4Q82T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary chemical reaction that 2-(4-Isobutylphenyl)propionaldehyde is known to undergo, and how efficient is this reaction?
A1: 2-(4-Isobutylphenyl)propionaldehyde can be selectively oxidized to its corresponding carboxylic acid, Ibuprofen, using a sodium chlorite-based system []. This reaction is highly efficient, resulting in very high yields of Ibuprofen without producing unwanted chlorinated byproducts [].
Q2: What are the advantages of the sodium chlorite oxidation method for this reaction compared to other methods?
A2: The use of the sodium chlorite-hypochlorous acid-chlorine dioxide (NaClO2-HClO-ClO2) system offers several advantages for the oxidation of 2-(4-Isobutylphenyl)propionaldehyde to Ibuprofen. Firstly, it utilizes inexpensive and readily available reagents, making it a cost-effective method []. Secondly, the reaction proceeds under mild conditions, minimizing the formation of unwanted side products and preserving the integrity of the desired product []. Lastly, the high selectivity of this system towards aldehydes ensures that only the desired oxidation occurs, preventing the formation of over-oxidized products [].
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